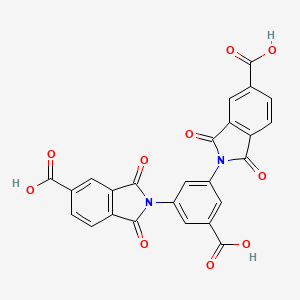![molecular formula C16H13BrN2O B4963145 3-{[(3-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4963145.png)
3-{[(3-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(3-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as BBMI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BBMI is a member of the indole family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-{[(3-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways in cells. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense mechanisms against oxidative stress and inflammation. This compound has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and AKT.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of tumor growth, and the reduction of oxidative stress and inflammation in cells. This compound has also been shown to have neuroprotective effects, including the prevention of neuronal damage and the reduction of cognitive impairment in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-{[(3-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one for lab experiments is its high potency and selectivity, which allows for the precise modulation of cellular signaling pathways. This compound is also relatively stable and easy to synthesize, which makes it a useful tool for drug discovery and other research applications. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many potential future directions for research on 3-{[(3-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, including the development of new drugs based on its structure, the investigation of its effects on other signaling pathways and disease models, and the optimization of its pharmacokinetic properties for clinical use. Other potential future directions include the investigation of this compound's effects on the gut microbiome and its potential as a therapeutic agent for inflammatory bowel disease. Overall, this compound is a promising compound with many potential applications in scientific research and drug development.
Métodos De Síntesis
3-{[(3-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can be synthesized using a variety of methods, including the condensation of 3-bromobenzaldehyde and tryptamine in the presence of a base, followed by cyclization of the resulting intermediate. Other methods include the use of a palladium-catalyzed coupling reaction or a Suzuki-Miyaura cross-coupling reaction.
Aplicaciones Científicas De Investigación
3-{[(3-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in a variety of scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anti-tumor activity and may have potential as a chemotherapeutic agent. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
3-[(3-bromophenyl)methyliminomethyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c17-12-5-3-4-11(8-12)9-18-10-14-13-6-1-2-7-15(13)19-16(14)20/h1-8,10,19-20H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLMHXFPRAOENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C=NCC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![butyl [2,2,2-trifluoro-1-[(4-fluorophenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4963069.png)
![[(2S)-1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4963070.png)
![4-(3-methylphenyl)-10-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4963077.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4963078.png)

![3-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B4963096.png)
![3,3'-(1,4-piperazinediyl)bis[1-(4-fluorophenyl)-2,5-pyrrolidinedione]](/img/structure/B4963102.png)
![sodium 3-[(3-pyridinylcarbonyl)amino]propanoate](/img/structure/B4963122.png)

![1-[5-(mesityloxy)pentyl]-1H-imidazole](/img/structure/B4963131.png)
![2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4963137.png)
![1-acetyl-17-(3-chloro-4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4963144.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B4963150.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide](/img/structure/B4963159.png)